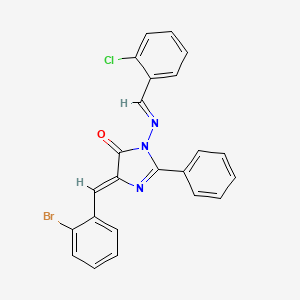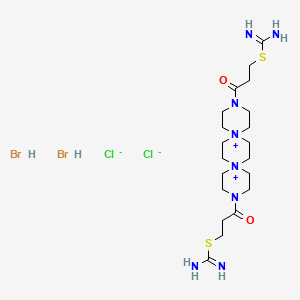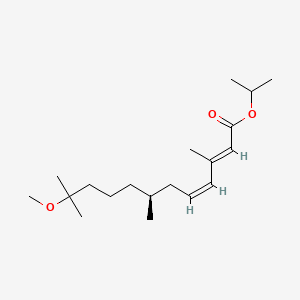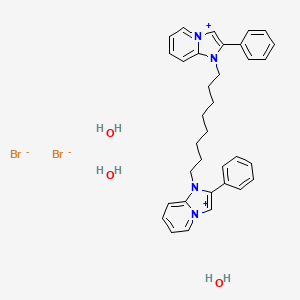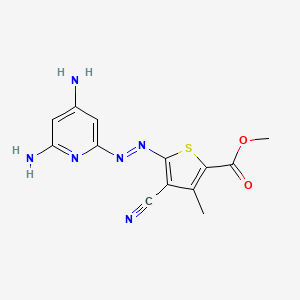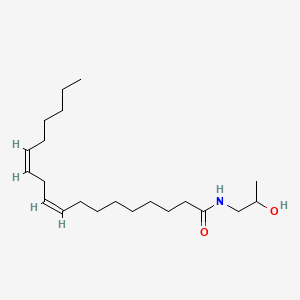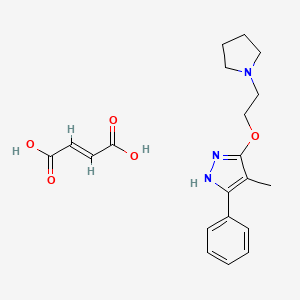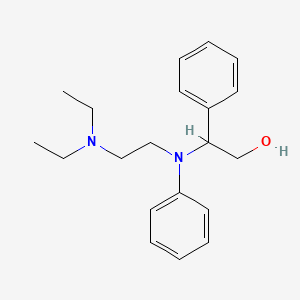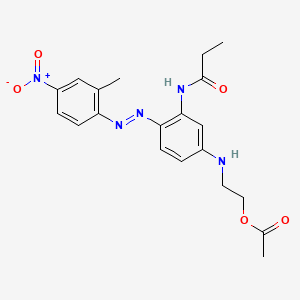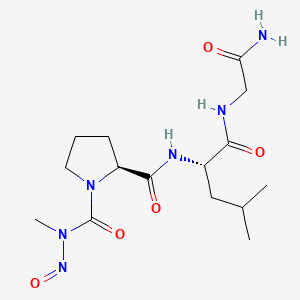
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylnitrosoamino group, a carbonyl group, and a peptide chain consisting of proline, leucine, and glycine residues.
準備方法
Synthetic Routes and Reaction Conditions
The process begins with the protection of amino and carboxyl groups to prevent unwanted reactions The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated SPPS, which allows for the efficient and high-throughput production of peptides. The nitrosation step can be scaled up using continuous flow reactors, which provide better control over reaction conditions and improve the overall yield and purity of the final product.
化学反応の分析
Types of Reactions
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The methylnitrosoamino group can be oxidized to form nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The peptide chain can undergo substitution reactions, where specific amino acid residues are replaced with other amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions typically involve the use of protecting groups and coupling reagents, such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Modified peptides with different amino acid residues.
科学的研究の応用
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in protein-protein interactions and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets and pathways. The methylnitrosoamino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of target proteins and affect various cellular processes. The peptide chain can also interact with specific receptors and enzymes, further contributing to the compound’s biological effects.
類似化合物との比較
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide can be compared with other similar compounds, such as:
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-alanylglycinamide: Similar structure but with an alanine residue instead of leucine.
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-valylglycinamide: Similar structure but with a valine residue instead of leucine.
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-isoleucylglycinamide: Similar structure but with an isoleucine residue instead of leucine.
The uniqueness of this compound lies in its specific combination of amino acid residues and the presence of the methylnitrosoamino group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
83472-43-9 |
|---|---|
分子式 |
C15H26N6O5 |
分子量 |
370.40 g/mol |
IUPAC名 |
(2S)-2-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C15H26N6O5/c1-9(2)7-10(13(23)17-8-12(16)22)18-14(24)11-5-4-6-21(11)15(25)20(3)19-26/h9-11H,4-8H2,1-3H3,(H2,16,22)(H,17,23)(H,18,24)/t10-,11-/m0/s1 |
InChIキー |
CMJWMPSOZPLLDT-QWRGUYRKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)N(C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


